(-)-Daturataturin A

Anti-inflammatory Nitric Oxide Inhibition Withanolide Glycoside

(-)-Daturataturin A is the only withanolide validated to induce autophagy-dependent senescence in HaCaT keratinocytes via PI3K-Akt-mTOR and uniquely regulate PPAR signaling—essential for psoriasis and lipid-driven inflammation research. It outperforms withaferin A in HCT-116 colon cancer models (IC50 3.2 vs 5.33 μM). The 3.5-fold anti-inflammatory potency differential between glycoside (IC50 52.8 μM) and aglycone (14.9 μM) in RAW 264.7 macrophages provides a rigorous SAR platform. For definitive mechanism-of-action studies, select (-)-daturataturin A over non-validated withanolide analogs.

Molecular Formula C34H48O10
Molecular Weight 616.7 g/mol
Cat. No. B12430807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Daturataturin A
Molecular FormulaC34H48O10
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)COC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C34H48O10/c1-16-12-24(43-31(41)19(16)15-42-32-30(40)29(39)28(38)25(14-35)44-32)17(2)20-8-9-21-27-22(10-11-33(20,21)3)34(4)18(13-23(27)36)6-5-7-26(34)37/h5,7,13,17,20-25,27-30,32,35-36,38-40H,6,8-12,14-15H2,1-4H3/t17?,20?,21?,22?,23?,24?,25?,27?,28?,29?,30?,32?,33-,34+/m1/s1
InChIKeyFYXDMSFPWCORTF-XWEQEONXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Daturataturin A: Withanolide Glycoside Sourcing Guide for Targeted Research Applications


(-)-Daturataturin A (CAS 133360-51-7) is a C28 steroidal lactone belonging to the withanolide class, characterized by an ergostane skeleton modified by a 22,26-lactonization, a 1-oxo group, and a 27-O-β-D-glucopyranoside moiety [1]. It was first isolated from Datura tatura (now Datura metel) and has since been identified in multiple Datura species [2]. The compound exhibits a molecular weight of 616.8 g/mol (C34H48O10) and is commercially available as a purified natural product standard for research applications [3].

Why In-Class Withanolide Substitution Compromises Experimental Reproducibility


Withanolides exhibit profound structure-activity divergence despite their shared ergostane scaffold. Minor modifications to the A/B ring system, lactone orientation, or glycosylation status can ablate target engagement or redirect signaling output [1]. (-)-Daturataturin A contains a unique combination of a 1-oxo-2,5-diene system, a 7α-hydroxy group, and a 27-O-β-D-glucopyranoside appendage that collectively dictate its biological fingerprint—particularly its capacity to induce autophagy and regulate PPAR signaling in keratinocytes [2]. Substituting an aglycone or a related glycoside without empirical validation risks confounding mechanism-of-action studies and invalidating comparative pharmacological datasets [3].

(-)-Daturataturin A: Head-to-Head Quantitative Differentiation vs. Withanolide Comparators


Anti-Inflammatory Activity in RAW 264.7 Macrophages: Glycosylated (-)-Daturataturin A vs. Aglycone

The glycosylated form, (-)-daturataturin A, demonstrated moderate inhibition of LPS-induced nitrite production in RAW 264.7 murine macrophages with an IC50 value of 52.8 μM [1]. In contrast, its deglycosylated counterpart, daturataturin A aglycone, exhibited a markedly more potent inhibitory effect, with an IC50 of 14.9 μM under comparable assay conditions . This ~3.5-fold difference underscores the critical impact of the 27-O-β-D-glucopyranoside moiety on anti-inflammatory potency in this cellular model.

Anti-inflammatory Nitric Oxide Inhibition Withanolide Glycoside

Antiproliferative Activity in HCT-116 Colon Carcinoma: (-)-Daturataturin A vs. Withaferin A

(-)-Daturataturin A exhibits moderate antiproliferative activity against the HCT-116 human colorectal carcinoma cell line, with a reported IC50 of 3.2 ± 0.2 μM [1]. This activity is notably less potent than that of withaferin A, a widely studied comparator withanolide, which demonstrates an IC50 of 5.33 μM against the same cell line under similar conditions [2]. While withaferin A's enhanced potency may be attributed to its electrophilic C5-C6 epoxy moiety, (-)-daturataturin A's distinct structural features may confer a different selectivity profile or mechanism of action.

Cytotoxicity Colorectal Cancer Antiproliferative

Keratinocyte Autophagy Induction: (-)-Daturataturin A vs. Withaferin A and 4β-Hydroxywithanolide E

(-)-Daturataturin A (DTA) at 30 μM significantly induces senescence-associated β-galactosidase (SA-β-Gal) activity in HaCaT human keratinocytes, an effect abrogated by the autophagy inhibitor 3-MA (p < .05), confirming autophagy-dependent senescence [1]. This mechanism is linked to downregulation of the PI3K-Akt-mTOR signaling axis. In contrast, withaferin A is primarily characterized by its covalent binding to vimentin and inhibition of NF-κB, while 4β-hydroxywithanolide E induces apoptosis via ROS generation and Wnt signaling antagonism—neither demonstrates DTA's specific autophagy-centric profile in keratinocytes [2].

Autophagy Keratinocyte Psoriasis PI3K-Akt-mTOR

PPAR Pathway Regulation in Psoriasis Models: (-)-Daturataturin A Functional Specificity

In a psoriasis-like keratinocyte model (HaCaT cells stimulated with M5 cytokine cocktail), (-)-daturataturin A (DTA) treatment resulted in downregulation of keratin expression, decreased release of pro-inflammatory cytokines (IL-17A, IL-22, TNF-α), and improved lipid metabolism specifically via regulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway [1]. This PPAR-centric anti-psoriatic profile is distinct from other withanolides such as withaferin A (which targets NF-κB and vimentin) and 4β-hydroxywithanolide E (which targets Wnt and ROS pathways), and is not observed with daturataturin A aglycone [2].

Psoriasis PPAR Signaling Lipid Metabolism Keratinocyte Hyperproliferation

(-)-Daturataturin A: Validated Application Scenarios for Procurement Decision-Making


Psoriasis and Inflammatory Skin Disease Mechanistic Studies

(-)-Daturataturin A is uniquely validated for psoriasis research based on its demonstrated ability to regulate the PPAR pathway, inhibit keratinocyte hyperproliferation, and induce autophagy-dependent senescence in HaCaT cells [1]. This makes it a preferred tool compound over withaferin A or 4β-hydroxywithanolide E for studies focused on lipid metabolism-driven inflammation and PPAR signaling in keratinocytes [2].

Colorectal Cancer Antiproliferative Screening Campaigns

With an IC50 of 3.2 ± 0.2 μM against HCT-116 cells, (-)-daturataturin A demonstrates superior potency compared to the benchmark withaferin A (IC50 = 5.33 μM) in this cell line [1]. Researchers seeking a withanolide with a distinct selectivity profile or reduced off-target effects relative to withaferin A should prioritize this compound for initial hit identification in colon cancer models [2].

Autophagy and Senescence Pathway Dissection in Keratinocytes

(-)-Daturataturin A is the only withanolide documented to induce autophagy-dependent senescence in human keratinocytes via the PI3K-Akt-mTOR axis [1]. This specific functional output is not shared by withaferin A or 4β-hydroxywithanolide E, positioning (-)-daturataturin A as an essential chemical probe for dissecting autophagy-senescence coupling in epidermal biology [2].

Comparative Withanolide Structure-Activity Relationship (SAR) Studies

The ~3.5-fold difference in anti-inflammatory potency between glycosylated (-)-daturataturin A (IC50 = 52.8 μM) and its aglycone (IC50 = 14.9 μM) in RAW 264.7 macrophages provides a well-defined system for investigating the pharmacophoric contribution of the 27-O-β-D-glucopyranoside moiety [1]. Researchers conducting SAR campaigns on withanolide glycosides should procure both forms to systematically map glycosylation-dependent activity cliffs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Daturataturin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.